6-Bromonaphthalen-1-amine

Descripción general

Descripción

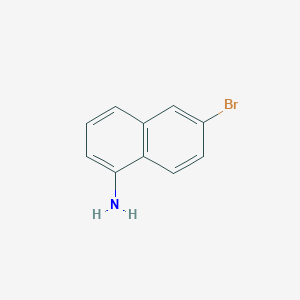

6-Bromonaphthalen-1-amine is an organic compound with the molecular formula C₁₀H₈BrN and a molecular weight of 222.08 g/mol . It consists of a naphthalene ring with an amine group at the 1-position and a bromine atom at the 6-position. This compound is primarily used in research and development, particularly in the fields of organic chemistry and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

6-Bromonaphthalen-1-amine can be synthesized through various methods. One common approach involves the bromination of naphthalen-1-amine. This reaction typically uses bromine (Br₂) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the 6-position .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Análisis De Reacciones Químicas

Types of Reactions

6-Bromonaphthalen-1-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The amine group can be oxidized to form nitro or nitroso derivatives, while reduction can yield corresponding amines or imines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products Formed

Substitution: Products include various substituted naphthalenes depending on the nucleophile used.

Oxidation: Products include nitro or nitroso derivatives.

Reduction: Products include primary or secondary amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Research has indicated that derivatives of 6-bromonaphthalen-1-amine exhibit significant cytotoxicity against various cancer cell lines. A notable study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of bromonaphthalene derivatives, including this compound. The findings suggested that these compounds could serve as promising candidates for anticancer drug development due to their ability to inhibit cancer cell proliferation effectively .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. Studies show that it exhibits activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibacterial agents, especially in the context of rising antibiotic resistance .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 mg/mL |

| Staphylococcus aureus | 0.75 mg/mL |

| Salmonella Typhi | 0.25 mg/mL |

Materials Science

Light-Emitting Diodes (LEDs)

this compound has been utilized in the synthesis of materials for light-emitting diodes. Its unique electronic properties make it suitable for incorporation into organic semiconductor devices, enhancing their performance and efficiency .

Synthesis of Functionalized Compounds

This compound serves as a precursor in the synthesis of various functionalized naphthalene derivatives, which can be tailored for specific applications in organic electronics and photonics. The ability to modify its structure allows researchers to explore a wide range of functionalities .

Bioactive Compound Research

Antioxidant Activity

Research has highlighted the antioxidant potential of this compound, suggesting that it may play a role in mitigating oxidative stress-related diseases. Assays such as the DPPH radical scavenging method have demonstrated its capacity to inhibit free radicals effectively .

Table 2: Antioxidant Activity of this compound

| Concentration (mg/mL) | % Inhibition |

|---|---|

| 0.1 | 30% |

| 0.5 | 50% |

| 1.0 | 70% |

Case Studies

Several case studies have been conducted to further explore the applications of this compound:

-

Cytotoxicity Against Cancer Cells

A study evaluated various bromonaphthalene derivatives, including this compound, for their cytotoxic effects on different cancer cell lines. The results indicated promising anticancer activity, warranting further investigation into their mechanisms of action and potential therapeutic use . -

Development of Antibacterial Agents

Another research effort focused on assessing the antibacterial efficacy of naphthalene derivatives against multidrug-resistant bacterial strains. The results underscored the potential of compounds like this compound in addressing antibiotic resistance issues .

Mecanismo De Acción

The mechanism of action of 6-Bromonaphthalen-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .

Comparación Con Compuestos Similares

Similar Compounds

1-Bromonaphthalene: Similar in structure but lacks the amine group, making it less versatile in certain chemical reactions.

2-Bromonaphthalene: Another isomer with the bromine atom at the 2-position, which affects its reactivity and applications.

Uniqueness

Actividad Biológica

6-Bromonaphthalen-1-amine (CAS No. 591253-73-5) is an organic compound with the molecular formula C₁₀H₈BrN and a molecular weight of 222.08 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biochemical properties, mechanisms of action, and relevant research findings related to the biological activity of this compound.

This compound is primarily recognized for its role as a building block in organic synthesis. It has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The compound's structure allows it to influence cellular processes, including cell signaling pathways involving the mitogen-activated protein kinase (MAPK) pathway.

| Property | Description |

|---|---|

| Molecular Formula | C₁₀H₈BrN |

| Molecular Weight | 222.08 g/mol |

| GI Absorption | High |

| Blood-Brain Barrier Permeability | Yes |

| CYP450 Inhibition | Predicted to inhibit CYP1A2, CYP2C19, CYP2C9 |

The biological activity of this compound is largely attributed to its interactions at the molecular level:

- Enzyme Interactions : The compound binds to the active sites of cytochrome P450 enzymes, inhibiting their catalytic activity. This inhibition can lead to altered metabolism of drugs and other xenobiotics.

- Cellular Effects : It influences various signaling pathways, notably those associated with MAPK, which are involved in cell growth and differentiation .

3. Research Findings and Case Studies

Research into the biological activity of this compound has highlighted its potential applications in drug development:

Antimicrobial Properties

Studies have indicated that derivatives of bromonaphthalenes exhibit antimicrobial activity. For example, a derivative known as 1-(6-bromonaphthalen-2-YL)cyclopropan-1-amine has been investigated for its potential antimicrobial effects.

Anticancer Activity

Research has also explored the anticancer properties of compounds related to this compound. Certain studies suggest that these compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cellular signaling pathways .

4. Summary of Research Applications

The compound serves various roles across multiple scientific disciplines:

- Organic Chemistry : Used as a precursor for synthesizing more complex organic molecules.

- Materials Science : Employed in developing novel materials with specific electronic or optical properties.

- Biological and Medicinal Chemistry : Investigated as a precursor for synthesizing biologically active compounds and pharmaceuticals .

5. Conclusion

This compound is a compound with significant potential in biological research due to its interactions with key metabolic enzymes and its influence on cellular signaling pathways. Ongoing research continues to explore its applications in drug development, particularly for antimicrobial and anticancer therapies. As studies progress, further elucidation of its mechanisms may enhance its utility in medicinal chemistry.

Propiedades

IUPAC Name |

6-bromonaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABUKIGLFASZOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623716 | |

| Record name | 6-Bromonaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591253-73-5 | |

| Record name | 6-Bromonaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.